molecular formula C8H5N3O3 B3219088 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1190315-23-1

3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B3219088
CAS No.: 1190315-23-1
M. Wt: 191.14 g/mol
InChI Key: LMDYNTQQNDTQHE-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a nitro group at the 3-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 1H-pyrrolo[2,3-b]pyridine, followed by formylation to introduce the aldehyde group. The nitration typically occurs at the 3-position due to the electron-donating nature of the pyrrole ring, which directs the nitro group to this position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a catalyst, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

    Reduction: 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 7-azaindole-3-carboxaldehyde
  • 3-nitro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to the specific positioning of the nitro and aldehyde groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique scaffold for the development of novel bioactive molecules and industrial chemicals .

Properties

IUPAC Name

3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-5-1-2-9-8-7(5)6(3-10-8)11(13)14/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDYNTQQNDTQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C=O)C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228069
Record name 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-23-1
Record name 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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